molecular formula C21H18F3NO4S2 B2583907 N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide CAS No. 946348-25-0

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2583907
CAS No.: 946348-25-0
M. Wt: 469.49
InChI Key: KCCPZSFOHRXHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a trifluoromethyl group, a thiophene ring, and a methoxybenzenesulfonyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and thiophene-containing molecules. Examples include:

Uniqueness

What sets N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiophene ring contributes to its electronic properties.

Biological Activity

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound has a molecular formula of C21H21F3N1O5S1C_{21}H_{21}F_3N_1O_5S_1 and a molecular weight of 431.5 g/mol. Its structure includes a methoxybenzenesulfonyl group, a thiophene moiety, and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC21H21F3N1O5S1
Molecular Weight431.5 g/mol
SolubilityNot specified
Melting PointNot specified

Antiviral Properties

Recent studies have indicated that derivatives of benzamide, including this compound, may exhibit antiviral properties. For instance, N-phenylbenzamide derivatives have shown effectiveness against Hepatitis B virus (HBV) by increasing the intracellular levels of APOBEC3G (A3G), an enzyme that inhibits HBV replication . The mechanism involves enhancing the immune response against viral replication, making it a candidate for further development in antiviral therapies.

Antimicrobial and Anticancer Activities

The compound has also been investigated for its antimicrobial and anticancer properties. Research suggests that compounds with similar structural features, such as thiophene rings and methoxy groups, exhibit significant antimicrobial activity against various pathogens. Additionally, some derivatives have demonstrated anticancer effects by inducing apoptosis in cancer cells through modulation of specific signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for viral replication or cancer cell proliferation.
  • Receptor Modulation : It could interact with cellular receptors, altering their activity and subsequently affecting cellular responses.
  • Gene Expression Regulation : The compound might influence the expression of genes involved in important cellular processes, including those related to immune responses and cell cycle regulation .

Case Studies

  • Antiviral Efficacy Against HBV :
    • A study evaluated the efficacy of benzamide derivatives against HBV using HepG2 cells. The results indicated that certain derivatives significantly reduced HBV DNA levels in treated cells, suggesting potential for therapeutic development .
  • Anticancer Activity :
    • In vitro studies have shown that related compounds induce apoptosis in various cancer cell lines by activating caspase pathways. This suggests that this compound may share similar properties.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO4S2/c1-29-16-7-9-17(10-8-16)31(27,28)19(18-6-3-11-30-18)13-25-20(26)14-4-2-5-15(12-14)21(22,23)24/h2-12,19H,13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCPZSFOHRXHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.